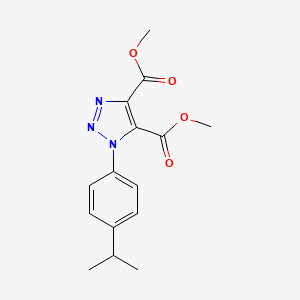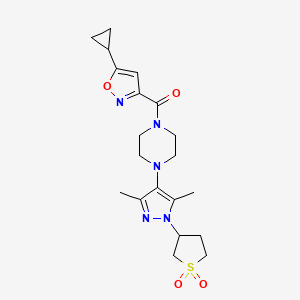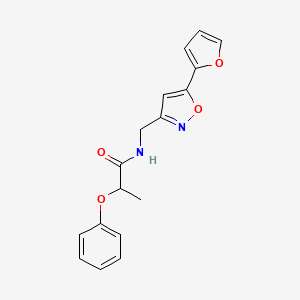
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide
カタログ番号 B2984861
CAS番号:
1105241-19-7
分子量: 312.325
InChIキー: XZPJQVPIWBIEOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields.
科学的研究の応用
Synthesis and Biological Activities
- The synthesis and in vitro antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, including derivatives that could potentially be related to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide, have shown significant antitrypanosomal and antiplasmodial activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds exhibit cytotoxic indices significantly higher than that of furamidine, indicating their potential as antiprotozoal agents (Patrick et al., 2007).
Antidepressant and Antianxiety Activities
- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. This research indicates the potential of furan-isoxazole derivatives in developing new therapeutic agents for psychiatric conditions (Kumar et al., 2017).
Photophysical Properties and Applications
- The effect of five-membered heteroaromatic linkers, including furan, on the performance of dye-sensitized solar cells was studied. A phenothiazine derivative with a furan conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the utility of such compounds in photovoltaic applications (Kim et al., 2011).
Gene Expression Regulation
- Small molecules that target specific DNA sequences, potentially including furan-isoxazole derivatives, have shown the ability to control gene expression. This capability is of significant interest for therapeutic applications in cancer chemotherapy and malaria treatment, highlighting the versatility of these compounds in biomedical research (Gottesfeld et al., 1997).
特性
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12(22-14-6-3-2-4-7-14)17(20)18-11-13-10-16(23-19-13)15-8-5-9-21-15/h2-10,12H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPJQVPIWBIEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=CC=CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)
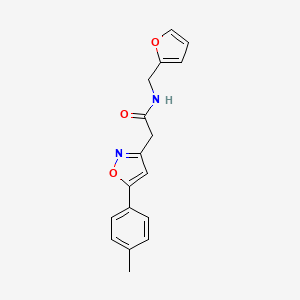
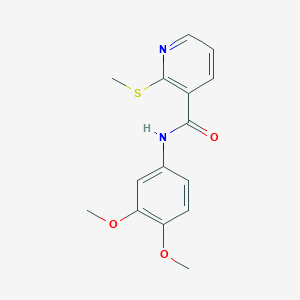

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2984784.png)
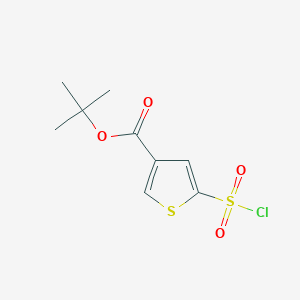
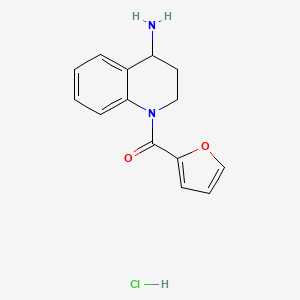
![4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2984792.png)
![5-[(2-Naphthyloxy)methyl]-2-furohydrazide](/img/structure/B2984793.png)
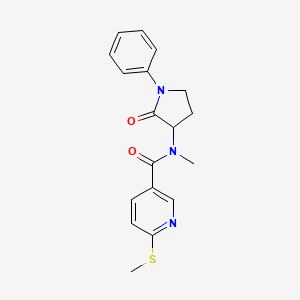
![5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B2984795.png)
